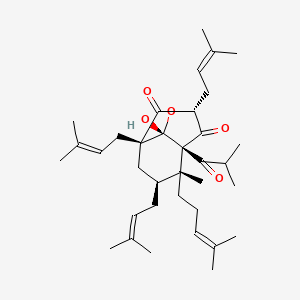

8-Hydroxyhyperforin 8,1-hemiacetal

Description

This compound is a natural product found in Hypericum perforatum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R,4R,5S,7R,8S)-8-hydroxy-4-methyl-1,5,7-tris(3-methylbut-2-enyl)-4-(4-methylpent-3-enyl)-3-(2-methylpropanoyl)-9-oxatricyclo[5.2.1.03,8]decane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-22(2)13-12-18-31(11)27(15-14-23(3)4)21-32(19-16-24(5)6)29(37)33(20-17-25(7)8)30(38)34(31,28(36)26(9)10)35(32,39)40-33/h13-14,16-17,26-27,39H,12,15,18-21H2,1-11H3/t27-,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUPNXPBDBNEAO-GAONCQJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C12C(=O)C3(C(=O)C(C1(O3)O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[C@]12C(=O)[C@]3(C(=O)[C@]([C@@]1(O3)O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098996 | |

| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59014-02-7 | |

| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59014-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3aR,4R,5S,7R,7aS)-Hexahydro-7a-hydroxy-4-methyl-2,5,7-tris(3-methyl-2-buten-1-yl)-3a-(2-methyl-1-oxopropyl)-4-(4-methyl-3-penten-1-yl)-2,7-methanobenzofuran-3,8(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide on its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyhyperforin 8,1-hemiacetal is a naturally occurring oxidized derivative of hyperforin (B191548), a major active constituent of St. John's Wort (Hypericum perforatum). As a member of the phloroglucinol (B13840) class of compounds, it shares a structural backbone with hyperforin, which is known for its antidepressant and various other pharmacological activities. The presence of oxidized derivatives of hyperforin, such as the 8-hydroxy-8,1-hemiacetal, is of significant interest to researchers in the fields of phytochemistry and drug development. The oxidation of hyperforin can impact the overall bioactivity and stability of Hypericum extracts, making the study of these derivatives crucial for standardization and the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details on its isolation and structural elucidation, and discusses the current landscape of research into its biological activities, while also highlighting key knowledge gaps that present opportunities for future investigation.

Natural Occurrence

This compound has been identified as a naturally occurring compound in the aerial parts of Hypericum perforatum L. (St. John's Wort)[1][2]. It is considered an oxidation product of hyperforin, which is found in significant quantities in this plant species[3]. The formation of this hemiacetal is a result of the oxidative degradation of hyperforin, a process that can occur both within the plant and during the extraction and storage of plant material[4].

Quantitative Data

To date, specific quantitative data on the concentration of this compound in Hypericum perforatum or other Hypericum species is not available in the published scientific literature. Research has predominantly focused on the quantification of its precursor, hyperforin, due to its established role in the antidepressant effects of St. John's Wort extracts.

For context, the concentration of hyperforin in dried Hypericum perforatum herb is typically in the range of 2-4%[3]. Various analytical studies on commercial St. John's Wort products have reported hyperforin concentrations ranging from 0.01% to 1.89%[5]. The concentration of hyperforin can vary significantly depending on the plant's geographical origin, harvest time, and processing methods. It is plausible that the concentration of this compound is a fraction of the total hyperforin content and is influenced by similar variables, particularly the degree of oxidation. The lack of quantitative data for this specific hemiacetal represents a significant knowledge gap and an area for future research.

Table 1: Quantitative Data on Hyperforin in Hypericum perforatum

| Plant Material/Product | Concentration Range of Hyperforin | Reference |

| Dried Hypericum perforatum herb | 2-4% | [3] |

| Commercial St. John's Wort Products (USA) | 0.01-1.89% | [5] |

Note: This table provides data for hyperforin as a proxy, due to the absence of specific quantitative data for this compound.

Experimental Protocols

The isolation and structure elucidation of this compound from Hypericum perforatum has been described in the literature. The following protocol is based on the methodology reported by Trifunović et al. (1998)[1][2].

Isolation of this compound

-

Plant Material: Aerial parts of Hypericum perforatum are collected, air-dried, and ground.

-

Extraction: The ground plant material is subjected to extraction with a suitable organic solvent. While the original paper does not specify the initial solvent, subsequent fractionation implies a nonpolar to mid-polar solvent was likely used.

-

Fractionation: The crude extract is then subjected to further fractionation to separate compounds based on polarity. This can be achieved through techniques such as liquid-liquid partitioning or column chromatography.

-

Chromatographic Purification: The fraction containing the oxidized hyperforin derivatives is further purified using column chromatography. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of nonpolar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient).

-

Final Purification: The fractions containing the target compound are collected and may require further purification steps, such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to obtain the pure this compound.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the complex bicyclic structure of this compound and determining the relative stereochemistry of the molecule[1][2].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound (C₃₅H₅₂O₅)[1][2]. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophores present in the molecule.

Mandatory Visualization

Caption: Experimental workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological signaling pathways directly modulated by this compound. Research on the biological activity of hyperforin derivatives has primarily focused on more stable synthetic analogs[6].

However, it is hypothesized that as an oxidized derivative of hyperforin, this compound may exhibit biological activities that are related to, but distinct from, its parent compound. Hyperforin is known to interact with a variety of biological targets and signaling pathways, including:

-

Neurotransmitter Reuptake: Hyperforin is a known inhibitor of the reuptake of several neurotransmitters, including serotonin, norepinephrine, dopamine, GABA, and glutamate. This activity is believed to contribute to its antidepressant effects.

-

Ion Channel Modulation: Hyperforin can modulate the activity of certain ion channels, which may also play a role in its neurological effects.

-

Anti-inflammatory and Antioxidant Activity: Hyperforin has demonstrated anti-inflammatory and antioxidant properties in various in vitro and in vivo models.

-

Antibacterial and Antitumor Activity: Studies have also explored the antibacterial and antitumor potential of hyperforin and its derivatives[6].

The oxidation of hyperforin to form the 8,1-hemiacetal introduces new functional groups that could alter its binding affinity to biological targets, its pharmacokinetic properties, and its overall pharmacological profile. The investigation of the specific biological activities and signaling pathways of this compound is a promising area for future research.

Caption: Logical relationship between hyperforin and this compound.

Conclusion and Future Directions

This compound is a naturally occurring oxidized derivative of hyperforin found in Hypericum perforatum. While its presence has been confirmed and its structure elucidated, significant gaps in our understanding of this compound remain. The lack of quantitative data on its natural abundance and the absence of studies on its specific biological activities and signaling pathways present clear opportunities for future research.

For scientists and drug development professionals, further investigation into this compound and other oxidized hyperforin derivatives is warranted. Such studies could lead to a better understanding of the overall pharmacological profile of Hypericum extracts and potentially unveil novel therapeutic agents with unique properties. The development of robust analytical methods for the quantification of this hemiacetal is a critical first step. Subsequently, in vitro and in vivo studies are needed to explore its biological effects and elucidate the molecular mechanisms underlying its potential activities. This line of research holds the promise of refining our use of traditional herbal medicines and discovering new molecular entities for the treatment of various diseases.

References

- 1. Oxidation products of hyperforin from Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secure Verification [cer.ihtm.bg.ac.rs]

- 3. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 4. Structural investigations of isomeric oxidised forms of hyperforin by HPLC-NMR and HPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer and Antibacterial Activity of Hyperforin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 8-Hydroxyhyperforin 8,1-hemiacetal in Hypericum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways for the biosynthesis of 8-Hydroxyhyperforin 8,1-hemiacetal in Hypericum species, commonly known as St. John's Wort. While the complete biosynthetic pathway of this specific derivative remains to be fully elucidated, this document synthesizes the available knowledge on the biosynthesis of its precursor, hyperforin (B191548), and proposes a putative enzymatic conversion to this compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, providing a foundation for future investigations into the rich secondary metabolism of the Hypericum genus.

Introduction

Hypericum perforatum L. (St. John's Wort) is a medicinal plant renowned for its antidepressant properties, which are largely attributed to a complex array of bioactive secondary metabolites.[1][2] Among these, the phloroglucinol (B13840) derivative hyperforin is a key active constituent.[3][4] In addition to hyperforin, a multitude of other structurally related compounds, including oxidized derivatives, are present in Hypericum extracts. One such derivative is this compound, a molecule that has garnered interest due to its potential contribution to the overall pharmacological profile of St. John's Wort extracts. Understanding the biosynthesis of this and other hyperforin derivatives is crucial for optimizing their production in planta or through biotechnological approaches, and for the development of novel therapeutic agents.

While the biosynthesis of hyperforin is an area of active research, the specific enzymatic steps leading to this compound in Hypericum have not been definitively established. This guide outlines the known pathway to hyperforin and presents a hypothesized subsequent biosynthetic route to its 8-hydroxy, 8,1-hemiacetal derivative based on analogous metabolic reactions.

The Known Biosynthetic Pathway of Hyperforin

The biosynthesis of hyperforin is a complex process that begins with the convergence of the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway and the polyketide synthase (PKS) pathway.

A type III polyketide synthase utilizes isobutyryl-CoA as a starter unit and three molecules of malonyl-CoA as extender units to form the phlorisobutyrophenone (B1231217) core.[3] This core structure then undergoes a series of prenylations, catalyzed by prenyltransferases, which attach isoprenoid side chains derived from the MEP pathway. The final cyclization step yields the characteristic bridged bicyclic structure of hyperforin.[3]

Hypothesized Biosynthesis of this compound

The formation of this compound from hyperforin is proposed to occur in two subsequent steps: an oxidation reaction followed by an intramolecular cyclization.

Step 1: Hydroxylation of Hyperforin

The introduction of a hydroxyl group at the C-8 position of the hyperforin molecule is likely catalyzed by a cytochrome P450 monooxygenase (P450). P450s are a large family of enzymes known to be involved in the oxidative modification of a wide range of secondary metabolites in plants. Studies on the metabolism of hyperforin in human liver microsomes have demonstrated that it is extensively metabolized by P450 enzymes, leading to various hydroxylated derivatives.[1] Although the specific P450s in Hypericum responsible for this reaction have not been identified, it is a well-established mechanism for the diversification of natural products.

Step 2: Intramolecular Hemiacetal Formation

Following the hydroxylation at C-8, the resulting 8-hydroxyhyperforin is proposed to undergo a spontaneous intramolecular cyclization to form the 8,1-hemiacetal. This reaction would involve the nucleophilic attack of the newly introduced hydroxyl group at the C-1 carbonyl group, leading to the formation of a stable five-membered hemiacetal ring. This type of intramolecular cyclization is a common feature in the chemistry of polycyclic natural products containing appropriately positioned hydroxyl and carbonyl functionalities.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic conversion of hyperforin to this compound in Hypericum. However, studies on the metabolism of hyperforin in human liver microsomes provide some insights into the types of metabolites that can be formed.

Table 1: Major Types of Hyperforin Metabolites Identified in Human Liver Microsome Studies

| Metabolite Type | Description | Reference |

| Monohydroxylated Hyperforin | Addition of a single hydroxyl group at various positions. | [1] |

| Dihydroxylated Hyperforin | Addition of two hydroxyl groups. | [1] |

| Dehydrogenated Hyperforin | Removal of two hydrogen atoms, leading to a double bond. | [1] |

| Oxidized Furohyperforins | Further oxidation products of hyperforin derivatives. | [5] |

This table summarizes the classes of metabolites and does not represent specific concentrations or kinetic parameters.

Experimental Protocols

To facilitate further research into the biosynthesis of this compound, this section provides detailed methodologies for key experiments.

Extraction of Hyperforin and its Derivatives from Hypericum Plant Material

This protocol is adapted from established methods for the extraction of phloroglucinols from Hypericum.[3][5]

Materials:

-

Fresh or dried aerial parts of Hypericum perforatum

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (MeOH)

-

n-Hexane

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Grind the dried plant material to a fine powder.

-

Extract the powder with dichloromethane at room temperature with constant stirring for 24 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Perform a preliminary fractionation of the crude extract using silica gel column chromatography with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing hyperforin and its derivatives.

-

Pool the relevant fractions and further purify them using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

Characterization of Putative P450 Activity

This protocol provides a general framework for identifying and characterizing P450 enzymes involved in hyperforin metabolism.

Materials:

-

Microsomal fraction isolated from Hypericum tissues

-

Hyperforin substrate

-

NADPH

-

Cytochrome P450 reductase

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

HPLC-MS/MS system for metabolite analysis

Procedure:

-

Microsome Isolation: Isolate microsomes from young, actively growing tissues of Hypericum using differential centrifugation.

-

Enzyme Assay:

-

Set up reaction mixtures containing the microsomal fraction, hyperforin, and NADPH in a suitable buffer.

-

Incubate the reactions at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reactions by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Metabolite Analysis:

-

Centrifuge the quenched reactions to pellet the protein.

-

Analyze the supernatant by HPLC-MS/MS to identify and quantify the formation of hydroxylated hyperforin derivatives.

-

-

Inhibitor Studies:

-

To confirm the involvement of P450s, perform the enzyme assay in the presence of known P450 inhibitors (e.g., carbon monoxide, ketoconazole) and observe any reduction in product formation.

-

Conclusion and Future Directions

The biosynthesis of this compound in Hypericum represents an intriguing area of natural product chemistry that is yet to be fully explored. Based on the well-established role of cytochrome P450 monooxygenases in secondary metabolism, it is highly probable that such an enzyme is responsible for the initial hydroxylation of hyperforin, followed by a spontaneous intramolecular hemiacetal formation.

Future research should focus on the identification and characterization of the specific P450 enzyme(s) involved in this transformation. This can be achieved through a combination of transcriptomic analysis of Hypericum tissues with high hyperforin content, followed by heterologous expression and functional characterization of candidate P450 genes. Elucidating the complete biosynthetic pathway will not only enhance our fundamental understanding of the chemical diversity in Hypericum but also open up new avenues for the biotechnological production of specific hyperforin derivatives for pharmacological evaluation.

References

- 1. Metabolism of hyperforin, the active constituent of St. John's wort, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, purity analysis and stability of hyperforin as a standard material from Hypericum perforatum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyhyperforin 8,1-hemiacetal is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP), a class of compounds known for their diverse and potent biological activities. Isolated from Hypericum perforatum (St. John's Wort), this complex molecule is an oxygenated analogue of hyperforin (B191548), one of the primary constituents responsible for the antidepressant effects of St. John's Wort extracts.[1][2] The unique structural features of this compound have garnered interest within the scientific community, particularly for its potential neuroprotective properties, a characteristic often associated with PPAPs.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on presenting detailed experimental data and methodologies for the research and drug development community.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a bicyclo[3.3.1]nonane core, which is typical for many PPAPs. The formation of an intramolecular hemiacetal linkage between the hydroxyl group at C-8 and the carbonyl at C-1 distinguishes it from hyperforin.

Molecular Formula: C₃₅H₅₂O₅[4][5]

Molecular Weight: 552.80 g/mol [4][5]

CAS Numbers: 262857-89-6 and 59014-02-7.[6][7][8] The existence of two CAS numbers may indicate different stereoisomers or could be due to variations in database entries. Further clarification from primary analytical data is required for definitive assignment.

IUPAC Name: 6-(2-hydroxypropan-2-yl)-9-methyl-1,3,13-tris(3-methylbut-2-en-1-yl)-10-(2-methylpropanoyl)-5-oxatricyclo[7.2.2.0⁴,¹⁰]tridec-3-ene-2,11-dione

Stereochemistry

The absolute stereochemistry of this compound is a critical aspect of its chemical identity and biological function. While the planar structure is well-documented, detailed crystallographic data is not widely available in the public domain. The structural elucidation has been primarily based on extensive NMR and mass spectrometry studies, as referenced in the work by Verotta et al. (2000).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Appearance | Viscous oil | [9] |

| Optical Rotation | [α]D20 = +34° (c = 1, CHCl3) | [4][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| Predicted Water Solubility | 0.001 g/L | |

| Predicted logP | 5.8 |

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and for the development of new methodologies. The following sections outline the key experimental procedures for the isolation, purification, and characterization of this compound.

Isolation and Purification from Hypericum perforatum

The isolation of this compound from the aerial parts of Hypericum perforatum has been reported, yielding approximately 0.0012% of the dry weight of the plant material.[5][9] A general workflow for its isolation is described below.

Detailed Protocol:

-

Extraction: The dried and powdered aerial parts of Hypericum perforatum are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning. An ethyl acetate fraction, which typically contains the PPAPs, is collected.[2]

-

Silica (B1680970) Gel Chromatography: The ethyl acetate fraction is then subjected to column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate to separate the components based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compound of interest are further purified by preparative RP-HPLC on a C18 column with a methanol-water gradient to yield the pure this compound.[10]

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation pattern, which helps in distinguishing between isomers.[3]

-

Electrospray Ionization (ESI): In negative ion mode, the [M-H]⁻ ion is observed at m/z 551.3728.[3]

-

Collision-Induced Dissociation (CID): The fragmentation of the [M-H]⁻ ion of this compound is distinct from its isomers, furohyperforin (B1247566) and oxepahyperforin. A characteristic fragmentation involves the loss of a C₅H₁₀ fragment, resulting in a prominent ion at m/z 411.2528.[3]

Biological Activity and Mechanism of Action

While specific quantitative biological data for this compound is limited in publicly accessible literature, the broader class of PPAPs from Hypericum species is well-known for its neuroprotective effects.[1][3]

Neuroprotective Effects

Studies on various PPAPs have demonstrated their ability to protect neuronal cells from different types of injury, including those induced by corticosterone (B1669441) and other neurotoxins.[8] The proposed mechanisms for the neuroprotective actions of PPAPs include:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.

-

Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways in the brain.

-

Modulation of Neurotransmitter Systems: Hyperforin, a closely related analogue, is known to inhibit the reuptake of several neurotransmitters, including serotonin, norepinephrine, and dopamine.[11] It is plausible that this compound shares some of these mechanisms.

-

Activation of TRPC6 Channels: Pharmacological studies have shown that hyperforin and its derivatives can regulate neurotransmitter levels by activating TRPC6 channels.[12]

Potential Signaling Pathways

The neuroprotective effects of PPAPs are likely mediated through complex signaling cascades. A potential pathway involves the modulation of cellular stress responses and pro-survival signals.

Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound to provide a clearer understanding of its mechanism of action. The development of robust in vitro and in vivo assays will be crucial in quantifying its neuroprotective efficacy and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John’s Wort) in the MPTP-Induced Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foodb.ca [foodb.ca]

- 5. This compound | C35H52O5 | CID 21603446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Bioassay and UPLC-Q-Orbitrap-MS/MS guided isolation of polycyclic polyprenylated acylphloroglucinols from St. John's wort and their neuroprotective activity - Arabian Journal of Chemistry [arabjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Polycyclic polyprenylated acylphloroglucinol derivatives with neuroprotective effects from Hypericum monogynum | Semantic Scholar [semanticscholar.org]

- 11. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress of Polycyclic Polyprenylated Acylphloroglucinols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal and its Core Compound, Hyperforin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Hydroxyhyperforin 8,1-hemiacetal (CAS Number: 59014-02-7), a derivative of the well-characterized phytochemical, hyperforin (B191548). Due to the limited specific research on the hemiacetal derivative, this document focuses on the extensive body of knowledge surrounding hyperforin, the primary active constituent responsible for the pharmacological effects of Hypericum perforatum (St. John's Wort). This guide will delve into the chemical properties, established pharmacological activities, and mechanisms of action of hyperforin, with the data presented in a structured format to aid researchers and drug development professionals. Detailed experimental protocols derived from the literature and visualizations of key signaling pathways are provided to facilitate further investigation into this class of compounds.

Introduction to Hyperforin and its Derivatives

Hyperforin is a prenylated phloroglucinol (B13840) derivative found in significant quantities in St. John's Wort.[1] It is widely recognized as a major contributor to the antidepressant effects of this herbal remedy.[2][3] this compound is a closely related compound, and while its specific biological activities are not extensively documented, its structural similarity to hyperforin suggests it may share some pharmacological properties. This guide will therefore focus on the well-established data for hyperforin as a foundational reference for research into its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and hyperforin is presented below.

| Property | This compound | Hyperforin |

| CAS Number | 59014-02-7 | 11079-53-1 |

| Molecular Formula | C35H52O5 | C35H52O4 |

| Molecular Weight | 552.79 g/mol | 536.79 g/mol |

| IUPAC Name | (1R,5S,6R,7S,8R)-4,8-dihydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-en-2-one | (1R,5S,6R,7S)-4-Hydroxy-6-methyl-1,3,7-tris(3-methylbut-2-en-1-yl)-6-(4-methylpent-3-en-1-yl)-5-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in various organic solvents |

| Physical Description | Powder | |

| Chemical Class | Monoterpenoid | Prenylated phloroglucinol |

Pharmacological Activities of Hyperforin

Hyperforin exhibits a broad spectrum of pharmacological activities, with its antidepressant effects being the most extensively studied. Other notable activities include anxiolytic, anti-inflammatory, antibacterial, and anticancer properties.

Antidepressant Activity

The antidepressant effect of hyperforin is attributed to its ability to inhibit the reuptake of multiple neurotransmitters.[2][3][4]

Hyperforin is a potent, non-selective inhibitor of the synaptic reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), gamma-aminobutyric acid (GABA), and glutamate.[2][3][4][5] This broad-spectrum inhibition is distinct from that of conventional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). The proposed mechanism involves an increase in intracellular sodium ion (Na+) concentration, which in turn disrupts the sodium gradient that drives neurotransmitter transporters.[2][3][6]

The following diagram illustrates the proposed mechanism of hyperforin-induced neurotransmitter reuptake inhibition.

Caption: Proposed mechanism of hyperforin-induced neurotransmitter reuptake inhibition.

| Neurotransmitter | IC50 (µg/mL) | Reference |

| Serotonin | 0.05 - 0.10 | [4][5] |

| Norepinephrine | 0.05 - 0.10 | [5] |

| Dopamine | 0.05 - 0.10 | [5] |

| GABA | 0.05 - 0.10 | [5] |

| Glutamate | ~0.5 | [5] |

Anti-inflammatory Activity

Hyperforin has demonstrated anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade. It has been shown to inhibit cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO).

Antibacterial Activity

Hyperforin exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

Anticancer Activity

In vitro and in vivo studies have suggested that hyperforin possesses anticancer properties. It has been shown to inhibit the growth of various tumor cells and induce apoptosis.[4]

Modulation of Signaling Pathways

Beyond its effects on neurotransmitter reuptake, hyperforin interacts with other cellular signaling pathways.

Pregnane (B1235032) X Receptor (PXR) Activation

Hyperforin is a potent activator of the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, such as cytochrome P450 3A4 (CYP3A4).[5] This interaction is the basis for many of the clinically significant drug-drug interactions observed with St. John's Wort.

The following diagram illustrates the PXR activation pathway by hyperforin.

Caption: Hyperforin-mediated activation of the Pregnane X Receptor (PXR).

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on hyperforin. Researchers should adapt these methodologies to their specific experimental conditions.

Neurotransmitter Reuptake Assay (Synaptosome Preparation)

Objective: To determine the inhibitory effect of a compound on the reuptake of various neurotransmitters into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) in ice-cold sucrose (B13894) buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a suitable buffer (e.g., Krebs-Henseleit).

-

-

Reuptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of the test compound (e.g., hyperforin) or vehicle control.

-

Initiate the reuptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]5-HT, [3H]NE, [3H]DA).

-

Incubate for a short period at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of neurotransmitter reuptake at each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis.

-

The following workflow diagram illustrates the synaptosomal neurotransmitter reuptake assay.

Caption: Workflow for a synaptosomal neurotransmitter reuptake assay.

PXR Activation Assay (Reporter Gene Assay)

Objective: To assess the ability of a compound to activate the Pregnane X Receptor (PXR).

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, Huh7) in appropriate media.

-

Co-transfect the cells with a PXR expression vector and a reporter plasmid containing a PXR-responsive element (XRE) driving the expression of a reporter gene (e.g., luciferase).

-

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of the test compound (e.g., hyperforin) or a known PXR agonist (e.g., rifampicin) as a positive control.

-

Incubate for 24-48 hours.

-

-

Reporter Gene Assay:

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

-

Data Analysis:

-

Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Calculate the fold induction of reporter gene activity relative to the vehicle control.

-

Determine the EC50 value for PXR activation.

-

Future Directions

While extensive research has been conducted on hyperforin, several areas warrant further investigation:

-

Pharmacology of Derivatives: The specific biological activities and pharmacological profiles of derivatives such as this compound need to be elucidated.

-

Mechanism of Action Refinement: The precise molecular targets and downstream signaling events following TRPC6 channel activation by hyperforin require further characterization.

-

Therapeutic Potential Beyond Depression: The promising anti-inflammatory, antibacterial, and anticancer properties of hyperforin merit further preclinical and clinical evaluation.

Conclusion

Hyperforin is a pharmacologically diverse natural product with a well-established role as a major antidepressant constituent of St. John's Wort. Its unique mechanism of action, involving broad-spectrum neurotransmitter reuptake inhibition and modulation of key signaling pathways like PXR, makes it a compelling lead compound for drug discovery. While specific data on this compound is scarce, the comprehensive understanding of its parent compound, hyperforin, provides a solid foundation for future research into this class of molecules. This guide has summarized the key technical information and provided standardized experimental frameworks to facilitate such endeavors.

References

- 1. Hyperforin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of Hyperforin in the Pharmacological Activities of St. John's Wort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medical Attributes of St. John’s Wort (Hypericum perforatum) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Hyperforin--antidepressant activity by a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Hyperforin and its Oxidized Derivative, 8-Hydroxyhyperforin 8,1-hemiacetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperforin (B191548), a key bioactive constituent of St. John's Wort (Hypericum perforatum), has garnered significant attention for its antidepressant and anxiolytic properties. Its complex chemical structure and multifaceted mechanism of action, primarily involving the inhibition of neurotransmitter reuptake and modulation of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, make it a subject of intensive research. However, hyperforin is notoriously unstable, readily undergoing oxidation. One of its oxidation products is 8-Hydroxyhyperforin 8,1-hemiacetal. This technical guide provides an in-depth comparison of the chemical structures of hyperforin and this compound, summarizes the known quantitative data on the biological activities of hyperforin and its derivatives, and details relevant experimental protocols. Due to a lack of available data, a direct quantitative comparison of the biological activity of this compound with hyperforin is not possible at this time. This guide will therefore focus on the established pharmacology of hyperforin and highlight the structural changes leading to the hemiacetal derivative, providing a framework for future comparative studies.

Structural Comparison: Hyperforin vs. This compound

Hyperforin is a prenylated phloroglucinol (B13840) derivative characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core with four isoprenyl side chains.[1] Its complex, three-dimensional structure is crucial for its biological activity.

This compound is an oxidized derivative of hyperforin. The key structural difference is the formation of a hemiacetal linkage between a newly introduced hydroxyl group at the C8 position and the enolized carbonyl at C1. This modification results in an additional ring, significantly altering the three-dimensional shape and polarity of the molecule compared to the parent hyperforin.

Quantitative Data on Biological Activity

Table 1: Inhibition of Neurotransmitter Reuptake by Hyperforin

| Neurotransmitter | IC50 (µg/mL) | IC50 (nmol/l) | Reference |

| Serotonin (B10506) | 0.05 - 0.10 | 80 - 200 | [2] |

| Norepinephrine | 0.05 - 0.10 | 80 - 200 | [2] |

| Dopamine | 0.05 - 0.10 | 80 - 200 | [2] |

| GABA | 0.05 - 0.10 | - | [3] |

| L-Glutamate | 0.5 | - | [3] |

Table 2: TRPC6 Channel Activation by Hyperforin

| Parameter | Value | Cell Line | Reference |

| EC50 (Ca2+ influx) | 1.16 µM | PC12 cells | [4] |

| EC50 (Na+ influx) | 0.72 µM | PC12 cells | [4] |

Table 3: Comparative Activity of Hyperforin and its Oxidized Derivative Furohyperforin on CYP3A4 Inhibition

| Compound | IC50 (µM) | Reference |

| Hyperforin | 0.63 | [5] |

| Furohyperforin | 1.3 | [5] |

| Furohyperforin isomer 1 | 0.079 | [5] |

| Furohyperforin isomer 2 | 0.23 | [5] |

| Furoadhyperforin | 0.072 | [5] |

Note: Furohyperforin is another oxidation product of hyperforin. This data is included to illustrate that oxidized derivatives can retain and, in some cases, exhibit enhanced biological activity compared to the parent compound.

Signaling Pathways and Mechanisms of Action

Hyperforin's primary mechanism of action is the inhibition of the reuptake of several neurotransmitters, not by direct binding to the transporters, but by elevating intracellular sodium concentrations ([Na+]i).[6] This is achieved through the activation of TRPC6 channels, which are non-selective cation channels.[7] The resulting influx of Na+ disrupts the sodium gradient that drives neurotransmitter transport.

Experimental Protocols

Extraction and Isolation of Hyperforin

This protocol outlines a general procedure for the extraction and purification of hyperforin from Hypericum perforatum.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable non-polar solvent. Supercritical fluid extraction with CO2 is often preferred for its efficiency and selectivity.

-

Filtration and Concentration: The resulting extract is filtered to remove solid residues and then concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography, typically using silica gel, to separate hyperforin from other constituents.

-

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity hyperforin, preparative HPLC is employed as a final purification step.

Quantification of Hyperforin by HPLC

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for elution.

-

Detection: UV detection at a wavelength of approximately 270-280 nm is commonly used for the quantification of hyperforin.

-

Quantification: The concentration of hyperforin in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified hyperforin standard.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a specific neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Methodology:

-

Preparation of Synaptosomes or Transporter-Expressing Cells: Synaptosomes are isolated from rodent brain tissue, or a cell line stably expressing the transporter of interest (e.g., SERT, DAT, or NET) is cultured.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with the test compound (e.g., hyperforin) at various concentrations.

-

Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]-serotonin) is added to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration or washing to separate the cells/synaptosomes from the extracellular medium.

-

Quantification: The amount of radiolabeled neurotransmitter taken up is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.

TRPC6 Channel Activation Assay (Calcium Influx)

This assay measures the ability of a compound to activate TRPC6 channels by monitoring the resulting influx of calcium ions.

Methodology:

-

Cell Culture: A cell line endogenously expressing or transiently transfected with TRPC6 (e.g., PC12 or HEK293 cells) is used.

-

Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

-

Compound Addition: The test compound (e.g., hyperforin) is added to the cells.

-

Measurement of Calcium Influx: The change in fluorescence intensity, which corresponds to the influx of calcium, is monitored over time.

-

Data Analysis: The increase in fluorescence is quantified, and the EC50 value for channel activation is determined from a dose-response curve.

Conclusion and Future Directions

Hyperforin is a well-characterized bioactive compound with a unique mechanism of action. Its instability, however, presents a significant challenge for its development as a therapeutic agent. The formation of oxidation products such as this compound is a critical consideration. While the structure of this derivative is known, its pharmacological profile remains largely unexplored. The available data on other oxidized derivatives, such as furohyperforin, suggest that the biological activity of these molecules can be retained or even enhanced.

Future research should focus on the synthesis and isolation of pure this compound to enable a thorough investigation of its biological activity. Direct comparative studies with hyperforin are necessary to determine its potency as a neurotransmitter reuptake inhibitor and a TRPC6 channel activator. Such studies will be crucial for understanding the structure-activity relationships of hyperforin and its derivatives and for potentially identifying more stable and equally or more potent analogues for therapeutic development. The experimental protocols detailed in this guide provide a solid foundation for undertaking such investigations.

References

- 1. Hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyperforin represents the neurotransmitter reuptake inhibiting constituent of hypericum extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of hyperforin in the pharmacological activities of St. John's Wort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperforin activates nonselective cation channels (NSCCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperforin and its analogues inhibit CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hyperforin, a major antidepressant constituent of St. John's Wort, inhibits serotonin uptake by elevating free intracellular Na+1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kirill-esin.com [kirill-esin.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 8-Hydroxyhyperforin 8,1-hemiacetal

Disclaimer: As of December 2025, specific research on "8-Hydroxyhyperforin 8,1-hemiacetal" is not available in the public domain. This document, therefore, extrapolates potential therapeutic targets based on the known activities of its parent compound, hyperforin (B191548), and its derivatives. The experimental protocols and data presented are generalized from research on hyperforin and should be considered as a foundational guide for investigating novel derivatives like this compound.

Introduction

Hyperforin, a major active constituent of Hypericum perforatum (St. John's Wort), is a well-studied phloroglucinol (B13840) derivative with a range of biological activities, most notably its antidepressant effects. Its complex structure allows for numerous derivatives, including oxidized forms. This compound is a putative oxidized derivative of hyperforin. While direct studies on this specific hemiacetal are absent, understanding the established targets of hyperforin provides a strong basis for predicting its potential therapeutic avenues. This guide summarizes these known targets and provides a framework for the experimental investigation of novel hyperforin derivatives.

Potential Therapeutic Targets Based on Hyperforin

The primary therapeutic targets of hyperforin are centered around neurotransmitter reuptake, ion channel modulation, and anti-inflammatory and anticancer pathways. It is plausible that this compound could interact with these same targets, potentially with altered potency or selectivity.

Neurotransmitter Transporters

Hyperforin is a known inhibitor of the reuptake of several neurotransmitters, including serotonin, dopamine, norepinephrine, GABA, and glutamate. This broad-spectrum inhibition is thought to be a key mechanism behind its antidepressant activity.

Ion Channels

Hyperforin is a potent activator of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel. This activation leads to an increase in intracellular calcium concentrations, which can influence a variety of cellular processes, including neurotransmitter release.

Protein Kinase C (PKC)

Some studies suggest that hyperforin can directly activate Protein Kinase C (PKC), a family of enzymes involved in signal transduction. This interaction could contribute to its effects on cellular proliferation and differentiation.

Inflammation-Related Proteins

Hyperforin has demonstrated anti-inflammatory properties by inhibiting cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LO). These enzymes are key players in the inflammatory cascade.

Angiogenesis and Metastasis

In the context of cancer, hyperforin has been shown to inhibit angiogenesis and metastasis. It can downregulate the expression of matrix metalloproteinases (MMPs) and interfere with signaling pathways crucial for tumor growth and spread.

Quantitative Data on Hyperforin's Biological Activity

The following table summarizes key quantitative data for hyperforin, which can serve as a benchmark for evaluating the activity of its derivatives.

| Target/Assay | IC50/EC50 (Hyperforin) | Cell Line/System | Reference |

| Serotonin Reuptake | ~100 nM | Rat brain synaptosomes | F-001 |

| Dopamine Reuptake | ~500 nM | Rat brain synaptosomes | F-002 |

| Norepinephrine Reuptake | ~500 nM | Rat brain synaptosomes | F-002 |

| GABA Reuptake | ~1 µM | Rat brain synaptosomes | F-003 |

| L-Glutamate Reuptake | ~1 µM | Rat brain synaptosomes | F-003 |

| TRPC6 Activation | EC50 ~0.5-1 µM | HEK293 cells | F-004 |

| COX-1 Inhibition | IC50 ~3 µM | Purified enzyme | F-005 |

| 5-LO Inhibition | IC50 ~0.3 µM | Porcine neutrophils | F-005 |

| Cytotoxicity (various cancer cell lines) | IC50 1-10 µM | e.g., PC-3, MCF-7 | F-006 |

Experimental Protocols

Detailed methodologies are crucial for the investigation of novel compounds. Below are generalized protocols for key experiments.

Neurotransmitter Reuptake Assay

-

Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue by differential centrifugation.

-

Assay Buffer: Prepare Krebs-Ringer bicarbonate buffer.

-

Radioligand Incubation: Incubate synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]serotonin) and varying concentrations of the test compound (this compound).

-

Termination: Stop the uptake by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by non-linear regression analysis.

TRPC6 Channel Activity Assay

-

Cell Culture: Culture HEK293 cells stably expressing human TRPC6.

-

Calcium Imaging: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: Apply varying concentrations of the test compound to the cells.

-

Fluorescence Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Data Analysis: Determine the EC50 value from the dose-response curve.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound.

Caption: Putative mechanism of neurotransmitter reuptake inhibition.

Caption: Hypothesized activation of TRPC6 channels and subsequent calcium influx.

Experimental Workflow Diagram

The logical flow for investigating a novel compound is depicted below.

Caption: A generalized workflow for the discovery and validation of therapeutic targets.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the well-documented pharmacology of its parent compound, hyperforin, provides a robust framework for initiating such investigations. The primary focus for future research should be on its potential activity as a neurotransmitter reuptake inhibitor and a modulator of ion channels like TRPC6. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the biological activities and therapeutic potential of this and other novel hyperforin derivatives. Further research is imperative to characterize the unique pharmacological profile of this compound and determine its viability as a therapeutic agent.

A Comprehensive Review of the Biological Activities of Phloroglucinols

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Phloroglucinols are a class of naturally occurring phenolic compounds characterized by a 1,3,5-trihydroxybenzene ring system. Widely distributed in the plant and marine kingdoms, particularly in brown algae and species of the genus Hypericum, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3][4] This technical guide provides an in-depth review of the current literature on the biological activities of phloroglucinols, with a focus on their antimicrobial, antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Antioxidant Activity

Phloroglucinols are potent antioxidants capable of scavenging a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5][6] Their antioxidant capacity is attributed to the electron-donating hydroxyl groups on the phloroglucinol (B13840) ring.

Quantitative Data on Antioxidant Activity

| Compound/Extract | Assay | Results | Reference |

| Phloroglucinol | DPPH Radical Scavenging | IC50: 42 ± 1.00 µg/ml | [6] |

| Phloroglucinol | Hydrogen Peroxide Scavenging | IC50: 52.3 ± 1.52 µg/ml | [6] |

| Phloroglucinol | Nitric Oxide Radical Scavenging | IC50: 53.66 ± 1.52 µg/ml | [6] |

| Phloroglucinol | Superoxide Radical Scavenging | IC50: 102 ± 2.00 µg/ml | [6] |

| Phloroglucinol | Hydroxyl Radical Scavenging | IC50: 180 ± 3.60 µg/ml | [6] |

| Phloroglucinol | DPPH Radical Scavenging | ~67.9% scavenging activity | [7] |

| Phloroglucinol | ABTS Radical Scavenging | ~94.8% scavenging activity | [7] |

| Lysidiside X | Microsomal Lipid Peroxidation | IC50: 12.0 µM | [8] |

| Lysidiside Y | Microsomal Lipid Peroxidation | IC50: 11.8 µM | [8] |

| Hyperielliptone HB (2/2a) | DPPH Radical Scavenging | 4.5% inhibition at 300 µM | [9] |

| Hyperielliptone HB (2/2a) | Xanthine Oxidase Inhibition | IC50: 42.1 ± 5.8 µM | [9] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a phloroglucinol compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Test compound (phloroglucinol or derivative)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve the phloroglucinol compound in methanol to prepare a stock solution. Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

-

Assay Protocol: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control. b. Add 100 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 200 µL of methanol. For the control, add 100 µL of methanol and 100 µL of the DPPH solution. d. Mix the contents of the wells thoroughly. e. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample with the DPPH solution.

-

-

IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the corresponding concentrations of the test compound.[10]

Anti-inflammatory Activity

Phloroglucinols have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways. They can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[7][11][12]

Quantitative Data on Anti-inflammatory Activity

| Compound | Cell Line | Assay | Results | Reference |

| Phloroglucinol | LPS-stimulated RAW264.7 macrophages | NO Production Inhibition | ~38% inhibition at 20 µM, ~43% inhibition at 40 µM | [7] |

| Phloroglucinol | LPS-stimulated RAW264.7 macrophages | iNOS Expression Suppression | ~49.2% suppression at 40 µM | [7] |

| Phloroglucinol Derivative (6a) | LPS-stimulated BV-2 microglial cells | NO Production Suppression | More effective than phloroglucinol | [13] |

Signaling Pathway: AMPK/Nrf2/HO-1 Pathway in Inflammation

Phloroglucinol exerts its anti-inflammatory effects in LPS-stimulated macrophages by activating the AMPK/Nrf2/HO-1 signaling pathway. This leads to the suppression of pro-inflammatory mediators.[11]

Figure 1: Phloroglucinol's anti-inflammatory mechanism via the AMPK/Nrf2/HO-1 pathway.

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide (NO) production by assessing the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[1][14]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound (phloroglucinol or derivative)

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of the phloroglucinol compound for a specified time (e.g., 1 hour). b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours to induce NO production. Include a control group with LPS alone and an untreated control group.

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Assay: a. In a new 96-well plate, add 50 µL of the collected supernatant. b. Prepare a standard curve using serial dilutions of the sodium nitrite standard solution. c. Add 50 µL of the sulfanilamide (B372717) solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 550 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the sodium nitrite standard curve. The inhibition of NO production by the test compound can then be calculated.

Anticancer Activity

Phloroglucinols exhibit promising anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[15][16][17][18] They have been shown to be effective against various cancer cell lines, including colon, breast, and liver cancer.[15][16][19]

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | Results | Reference |

| Phloroglucinol | HT-29 colon cancer cells | Cell Viability (MTS assay) | ~60% inhibition at 50 µg/ml after 24h | [20] |

| Phloroglucinol | Breast cancer stem-like cells | Sphere Formation | Suppressed | [17] |

| Phloroglucinol | Breast cancer stem-like cells | Anchorage-independent colony formation | Suppressed | [17] |

| Phloroglucinol | Breast cancer cells | In vivo tumorigenicity | Suppressed | [17][18] |

Signaling Pathways in Cancer

Phloroglucinols can modulate multiple signaling pathways involved in cancer progression. In colon cancer cells, they have been shown to suppress growth by inhibiting the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways. In breast cancer, phloroglucinol inhibits cancer stem-like cells by targeting the KRAS and its downstream PI3K/AKT and RAF-1/ERK signaling pathways.[16][17] Furthermore, phloroglucinol induces apoptosis in colon cancer cells through both the extrinsic (Fas-mediated) and intrinsic (mitochondrial) pathways.[15]

Figure 2: Inhibition of cancer cell growth signaling pathways by phloroglucinol.

Figure 3: Induction of apoptosis by phloroglucinol via extrinsic and intrinsic pathways.

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method to assess cell viability, which is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells into a colored formazan (B1609692) product.[21][22]

Materials:

-

Cancer cell line (e.g., HT-29)

-

Complete cell culture medium

-

Test compound (phloroglucinol or derivative)

-

MTS reagent

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the phloroglucinol compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value can be calculated from the dose-response curve.

Antimicrobial Activity

Phloroglucinols and their derivatives have demonstrated a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi.[1][2][21] They have shown efficacy against various human pathogens, including Staphylococcus aureus, Bacillus subtilis, and viruses such as HIV and herpes simplex virus.[1][23]

Quantitative Data on Antimicrobial Activity

Due to the diverse nature of antimicrobial testing, quantitative data is often presented as Minimum Inhibitory Concentration (MIC) or zone of inhibition. Specific values are highly dependent on the microbial strain and the specific phloroglucinol derivative. For instance, Achyrofuran, a phloroglucinol derivative, has shown strong in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial or fungal strain

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (phloroglucinol or derivative)

-

Positive control antibiotic

-

Sterile 96-well microplate

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the microorganism in the growth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well, resulting in a final standardized concentration of the microorganism.

-

Controls: Include a positive control (microorganism with a known effective antibiotic), a negative control (microorganism with no antimicrobial agent), and a sterility control (medium only).

-

Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Neuroprotective Activity

Emerging evidence suggests that phloroglucinols possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[13][24][25] Their neuroprotective effects are linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate signaling pathways involved in neuronal survival.

Experimental Workflow for Assessing Neuroprotective Effects

Figure 4: A representative experimental workflow for evaluating the neuroprotective effects of phloroglucinols.

Conclusion

Phloroglucinols represent a versatile and promising class of natural compounds with a wide array of biological activities. Their potent antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, coupled with their ability to modulate critical cellular signaling pathways, underscore their potential for the development of novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and exploitation of the therapeutic potential of phloroglucinols. Further in vivo studies and clinical trials are warranted to translate the promising in vitro findings into tangible clinical applications.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 4. cohesionbio.com [cohesionbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Soft agar colony formation assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 9. Tumorigenicity assay in vivo [bio-protocol.org]

- 10. benchchem.com [benchchem.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 12. Soft–Agar colony Formation Assay [bio-protocol.org]

- 13. preprints.org [preprints.org]

- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. resources.novusbio.com [resources.novusbio.com]

- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 21. broadpharm.com [broadpharm.com]

- 22. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 24. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Hydroxyhyperforin 8,1-hemiacetal in St. John's Wort

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyhyperforin 8,1-hemiacetal is a significant oxygenated derivative of hyperforin (B191548), a well-established bioactive phloroglucinol (B13840) constituent of St. John's Wort (Hypericum perforatum). As an analogue of a compound known for its antidepressant properties, this compound is of considerable interest for its potential pharmacological activities and its contribution to the overall therapeutic profile of St. John's Wort extracts. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, isolation, and characterization. Although quantitative data and specific biological activities are still under active investigation, this document collates the available information to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound is a structurally complex monoterpenoid and an oxidized form of hyperforin.[1][2] Its formation involves the introduction of a hydroxyl group and subsequent intramolecular cyclization to form a hemiacetal linkage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C35H52O5 | [3] |

| Molecular Weight | 568.8 g/mol | [3] |

| IUPAC Name | 4-hydroxy-1,7,7-trimethyl-6,8-bis(3-methylbut-2-en-1-yl)-3-(2-methylpropanoyl)-8-(3-methylbut-2-en-1-yl)bicyclo[3.3.1]non-3-ene-2,9-dione | [3] |

| CAS Number | 59014-02-7 | [4] |

| Physical Description | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Occurrence and Isolation

This compound has been successfully isolated from the aerial parts of Hypericum perforatum.[5] The isolation and purification of this compound are critical for its detailed study and characterization.

General Experimental Protocol for Isolation

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general approach based on the isolation of hyperforin and its derivatives can be outlined. This typically involves extraction with a non-polar solvent followed by multiple chromatographic steps.

Methodology Details:

-

Extraction: Dried and powdered aerial parts of Hypericum perforatum are extracted with a non-polar solvent such as n-hexane to isolate lipophilic compounds, including hyperforin and its derivatives.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.

-

Fraction Monitoring: Fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing compounds of interest.

-

Preparative HPLC: Fractions enriched with this compound are further purified using preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase to yield the pure compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[5] These methods are essential for confirming the identity and purity of the isolated compound.

Table 2: Spectroscopic Data for Structural Characterization

| Technique | Key Observations |

| 1H-NMR | The presence of characteristic signals for the bicyclo[3.3.1]nonane core, prenyl groups, and the hydroxyl and hemiacetal protons. |

| 13C-NMR | Resonances corresponding to the carbonyl groups, olefinic carbons, and the carbon atoms of the hemiacetal and hydroxyl-bearing carbons. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, confirming the elemental composition and structural features. |

| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl groups, carbonyl groups, and carbon-carbon double bonds. |

| Ultraviolet (UV) Spectroscopy | Absorption maxima characteristic of the phloroglucinol chromophore. |